叔丁基 4-乙基-3-氧代哌啶-1-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

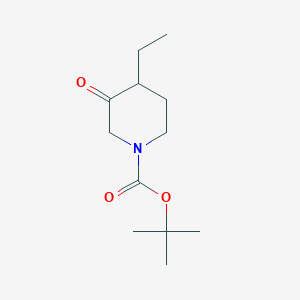

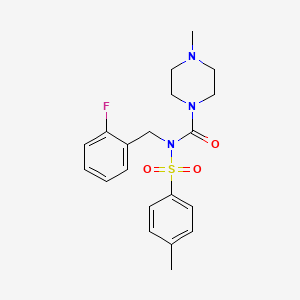

Tert-butyl 4-ethyl-3-oxopiperidine-1-carboxylate is a chemical compound with the CAS Number: 1782421-01-5 . It has a molecular weight of 227.3 and its IUPAC name is tert-butyl 4-ethyl-3-oxo-1-piperidinecarboxylate . The compound is in liquid form .

Molecular Structure Analysis

The InChI code for Tert-butyl 4-ethyl-3-oxopiperidine-1-carboxylate is 1S/C12H21NO3/c1-5-9-6-7-13 (8-10 (9)14)11 (15)16-12 (2,3)4/h9H,5-8H2,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

Tert-butyl 4-ethyl-3-oxopiperidine-1-carboxylate is a liquid at room temperature . It has a molecular weight of 227.3 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.科学研究应用

Pharmaceutical Intermediates

Tert-butyl 4-ethyl-3-oxopiperidine-1-carboxylate is widely used as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for the introduction of the piperidine ring, which is a common motif in many drugs, including those targeting the central nervous system and cardiovascular diseases .

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. It is often used in the preparation of complex molecules due to its stability and reactivity. The tert-butyl group provides steric protection, making it easier to perform selective reactions on other parts of the molecule .

Catalyst Development

In the field of catalysis, Tert-butyl 4-ethyl-3-oxopiperidine-1-carboxylate is used to develop new catalysts for chemical reactions. Its unique structure can help in the design of catalysts that are more efficient and selective, particularly in asymmetric synthesis, which is crucial for producing enantiomerically pure compounds .

Agricultural Chemistry

In agricultural chemistry, Tert-butyl 4-ethyl-3-oxopiperidine-1-carboxylate is used in the synthesis of agrochemicals, such as herbicides and insecticides. Its role in these applications is to improve the efficacy and selectivity of the active ingredients, leading to better pest control and crop protection .

Biochemical Research

This compound is also employed in biochemical research as a probe or reagent. Its ability to interact with biological molecules makes it useful for studying enzyme mechanisms, protein-ligand interactions, and other biochemical processes .

Chemical Biology

Chemical biologists use this compound to develop chemical tools for probing biological systems. These tools can help elucidate the function of specific proteins, pathways, and cellular processes, providing insights that are crucial for understanding disease mechanisms and developing new treatments.

Source 1 Source 2 Source 3 [4][4]: Source 4 Source 5 Source 6 : Source 7 : Source 8

安全和危害

属性

IUPAC Name |

tert-butyl 4-ethyl-3-oxopiperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-5-9-6-7-13(8-10(9)14)11(15)16-12(2,3)4/h9H,5-8H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZOQOABMCRMKJZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCN(CC1=O)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-ethyl-3-oxopiperidine-1-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

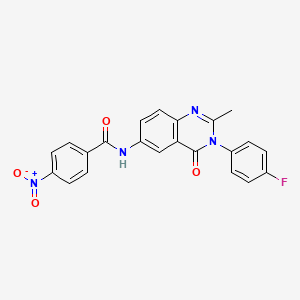

![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-ethylphenyl)urea](/img/structure/B2413339.png)

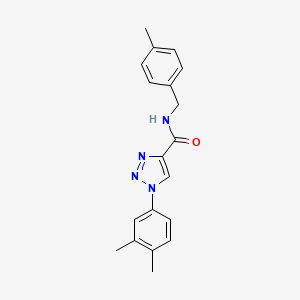

![2-ethyl-4H,5H-thieno[3,2-c]pyridin-4-one](/img/structure/B2413346.png)

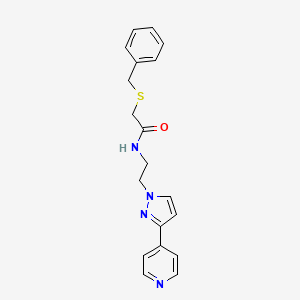

![exo-cis-(+/-)-1-(Benzylamido-methyl)-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride](/img/structure/B2413348.png)

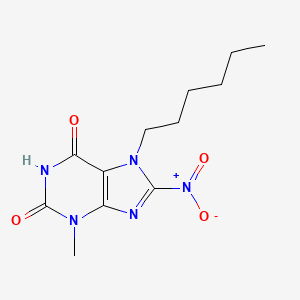

![5,6-Dimethyl-4-(4-(pyridin-2-yl)piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2413357.png)

![4-Benzylsulfanyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-one](/img/structure/B2413361.png)

![2-([1,1'-biphenyl]-4-yl)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide](/img/structure/B2413362.png)